molecular formula C8H11N5O B7868225 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine

Cat. No.: B7868225
M. Wt: 193.21 g/mol
InChI Key: IKPISVNDPUWJEZ-UHFFFAOYSA-N
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Description

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine typically involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with an appropriate amine derivative. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of dry toluene as a solvent and temperatures around 140°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethan-1-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine is unique due to its specific structural features and the presence of the ethan-1-amine group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-6-4-7(14-3-2-9)13-8(12-6)10-5-11-13/h4-5H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPISVNDPUWJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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